Cyclopentadiényllithium

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Reactivity

Lithium;cyclopenta-1,3-diene exhibits various chemical reactions:

- Substitution Reactions : Acts as a nucleophile to replace halides or other leaving groups in organic molecules.

- Formation of Metallocenes : Reacts with metal halides to prepare metallocenes.

- Polymerization : Initiates polymerization of certain monomers, forming complex polymeric structures .

Organometallic Chemistry

Lithium;cyclopenta-1,3-diene is extensively used in the synthesis of organometallic compounds. The compound's ability to form stable complexes with transition metals leads to the creation of metallocenes such as ferrocene and chromocene. These compounds exhibit unique electronic properties due to the cyclopentadienyl ligand's influence.

Catalysis

The compound serves as a catalyst in various organic reactions. For example, it has been employed in the synthesis of fulvenes through catalytic methods, demonstrating its utility in facilitating complex organic transformations .

Materials Science

In materials science, lithium;cyclopenta-1,3-diene is used as a precursor for atomic layer deposition (ALD) processes to create lithium-containing films. Such films have applications in electronics and photonics due to their unique electrical properties .

Case Study 1: Catalytic Synthesis of Fulvenes

A study demonstrated that lithium;cyclopenta-1,3-diene could effectively catalyze the formation of fulvenes from various substrates under controlled conditions. The reaction's efficiency was highlighted by high yields and selectivity towards desired products (Table 1).

| Substrate | Yield (%) | Reaction Conditions |

|---|---|---|

| 4-Nitrophenylmethanol | 86 | THF at -20°C |

| Aromatic Aldehydes | 92 | DCM at room temperature |

Case Study 2: Metallocene Formation

Research on the formation of metallocenes using lithium;cyclopenta-1,3-diene revealed its role in synthesizing novel materials with tailored properties for electronic applications. The study emphasized the reactivity of lithium;cyclopenta-1,3-diene with various metal halides (Table 2).

| Metal Halide | Product | Yield (%) |

|---|---|---|

| FeCl₂ | Ferrocene | 95 |

| NiCl₂ | Nickelocene | 90 |

Mécanisme D'action

Cyclopentadienyllithium, also known as 1,3-Cyclopentadiene lithium complex, Lithium cyclopentadienide, or Lithium cyclopentadienylide , is a compound with the empirical formula C5H5Li . It plays a significant role in the field of organometal chemistry .

Target of Action

Cyclopentadienyllithium primarily targets transition metal complexes . It serves as a versatile ligand, often introduced into these complexes by the alkali metal salt, LiCp .

Mode of Action

The compound interacts with its targets through a process known as Cp-transfer . This involves the transfer of the cyclopentadienide ion (Cp−) from the lithium salt to the transition metal complex .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of metallocenes and half-sandwich complexes of transition metals . These complexes are often used in catalysis, materials science, and medicinal chemistry.

Result of Action

The result of Cyclopentadienyllithium’s action is the formation of metallocenes and half-sandwich complexes of transition metals . These complexes have various applications in different fields, including catalysis, materials science, and medicinal chemistry.

Action Environment

The action of Cyclopentadienyllithium is influenced by several environmental factors. For instance, the compound’s reactivity can be affected by the presence of coordinating solvents such as THF, diethylether, or liquid NH3 . Additionally, the compound is air-sensitive, necessitating special precautions during its handling and use .

Méthodes De Préparation

Lithium;cyclopenta-1,3-diene can be synthesized through several methods:

Deprotonation of Cyclopentadiene: This method involves the reaction of cyclopentadiene with a strong base such as butyllithium. 4\text{H}

Reduction of Cyclopentadiene with Lithium Metal: This method involves the direct reduction of cyclopentadiene using lithium metal, often in the presence of a solvent like liquid ammonia.

Nucleophilic Carbolithiation: This method involves the nucleophilic addition of lithium to the exocyclic double bond of a fulvene or its enolization.

Analyse Des Réactions Chimiques

Lithium;cyclopenta-1,3-diene undergoes various types of chemical reactions:

Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

Formation of Metallocenes: It is commonly used to prepare metallocenes by reacting with metal halides.

Polymerization: Lithium;cyclopenta-1,3-diene can initiate the polymerization of certain monomers, forming polymeric structures.

Comparaison Avec Des Composés Similaires

Lithium;cyclopenta-1,3-diene can be compared with other similar compounds:

Sodium Cyclopentadienide: Similar to cyclopentadienyllithium, sodium cyclopentadienide is used as a reagent in organic synthesis.

Potassium Cyclopentadienide: This compound is less commonly used than its lithium and sodium counterparts but can be employed in similar reactions.

Lithium;cyclopenta-1,3-diene stands out due to its high reactivity and versatility in forming a wide range of organometallic compounds, making it an invaluable reagent in both academic and industrial research.

Activité Biologique

Lithium;cyclopenta-1,3-diene, also known as lithium cyclopentadienide (LiCp), is a compound with notable applications in both organic chemistry and medicinal research. This article explores its biological activity, synthesis, and potential therapeutic implications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : CHLi

- Molecular Weight : 72.03 g/mol

- Appearance : White to off-white powder

- Sensitivity : Sensitive to air and moisture

Lithium cyclopentadienide is a lithium salt of cyclopentadiene, characterized by its unique diene structure which allows for various chemical reactions, including coordination with metal centers and participation in organic transformations.

Lithium compounds have been extensively studied for their neuroprotective and mood-stabilizing properties, particularly in the treatment of bipolar disorder. Research indicates that lithium may influence several biological pathways:

- Neuroprotection : Lithium is known to enhance neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), which supports neuronal health and resilience against stressors .

- Mood Stabilization : It modulates neurotransmitter systems, particularly serotonin and norepinephrine, contributing to its antidepressant effects .

- Anti-suicidal Effects : Epidemiological studies suggest that lithium intake correlates with reduced suicide rates in populations .

Case Studies

- Bipolar Disorder Treatment :

- Suicide Prevention :

- Neuroprotective Properties :

Synthesis and Applications

The synthesis of lithium cyclopentadienide typically involves the reaction of cyclopentadiene with lithium metal or lithium hydride. This compound has several applications:

- Organic Synthesis : LiCp is utilized as a strong nucleophile in organic reactions, including the formation of organolithium compounds which are pivotal in synthetic chemistry.

- Thin Film Deposition : It serves as a precursor for atomic layer deposition (ALD) processes to produce lithium-containing thin films for electronic applications .

Comparative Analysis

| Property | Lithium;cyclopenta-1,3-diene | Other Lithium Compounds |

|---|---|---|

| Molecular Weight | 72.03 g/mol | Varies (e.g., Lithium Carbonate: 73.89 g/mol) |

| Primary Use | Organic synthesis | Mood stabilization |

| Neuroprotective Effects | Yes | Yes |

| Mood Stabilization | Yes | Yes |

Propriétés

IUPAC Name |

lithium;cyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOHRTAOCDVTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

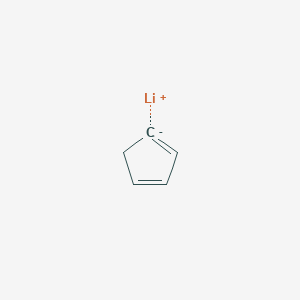

[Li+].C1C=CC=[C-]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555241 | |

| Record name | Lithium cyclopenta-1,3-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16733-97-4 | |

| Record name | Lithium cyclopenta-1,3-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.